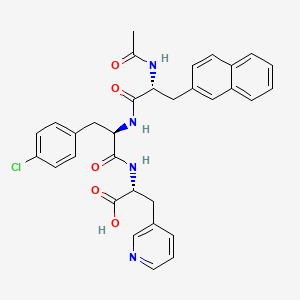
Hydroxychloroquine O-Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxychloroquine O-Acetate is a compound with the molecular formula C20H28ClN3O2 . It is used in Hydrochloroquinoline impurity profiling as per limits and threshold values specified by respective drug legislations, FDA and pharmacopoeial guidelines during commercial production of Hydrochloroquinoline and its related formulations .
Synthesis Analysis
The synthetic strategies for the industrial and academic synthesis of Hydroxychloroquine and its key intermediates like 4,7-dichloroquinoline (4,7- DCQ) and 2- ((4-aminopentyl) (ethyl)amino)ethan-1-ol 9 (aka hydroxy novaldiamine; HNDA) have been reviewed .Molecular Structure Analysis
The molecular structure of Hydroxychloroquine O-Acetate is available in databases like PubChem . Topological studies have been conducted on Hydroxychloroquine conjugated molecular structures used for Novel Coronavirus (COVID-19) treatment .Chemical Reactions Analysis
Hydroxychloroquine has been studied for its reactions under various conditions .Physical And Chemical Properties Analysis
Hydroxychloroquine O-Acetate’s physical and chemical properties can be found in databases like PubChem . It has been studied for its stability in different formulations .科学的研究の応用
Antimalarial Activity
Quensyl-1-acetate is a derivative of hydroxychloroquine, which is a well-known antimalarial agent. It has been utilized in the treatment and prevention of malaria, particularly in regions where the disease remains sensitive to chloroquine . The compound’s efficacy against malaria stems from its ability to interfere with the growth and reproduction of the Plasmodium parasites that cause the disease.
Autoimmune Diseases
Research has indicated that O-Acetylhydroxychloroquine plays a significant role in the management of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus . It functions by modulating the immune system and reducing inflammation, which is a key factor in these conditions.
Anti-inflammatory Properties
Beyond its use in autoimmune disorders, the anti-inflammatory properties of Hydroxychloroquine O-Acetate have been explored for various inflammatory conditions. Its mechanism involves the inhibition of cytokine production and release, which are molecules that contribute to inflammation .
Antiviral Research
During the COVID-19 pandemic, hydroxychloroquine and its derivatives, including Quensyl-1-acetate, were investigated for their potential antiviral properties. Although the results were mixed, it highlighted the compound’s potential application in viral infections beyond malaria .
Oncology
There is ongoing research into the use of hydroxychloroquine derivatives in cancer treatment. These compounds may inhibit autophagy, a process that cancer cells can exploit for survival. By disrupting this process, Quensyl-1-acetate could potentially contribute to cancer therapy .
Metabolic Syndrome
Studies have suggested that hydroxychloroquine and its derivatives may offer metabolic benefits, such as improving lipid profiles and lowering blood glucose levels. This could make Quensyl-1-acetate a candidate for managing aspects of metabolic syndrome .
Dermatology
In dermatology, Hydroxychloroquine O-Acetate has been used to treat skin conditions like porphyria cutanea tarda and discoid lupus erythematosus. It helps by reducing skin inflammation and preventing the formation of lesions .
Pharmaceutical Development
Quensyl-1-acetate serves as an impurity reference material in pharmaceutical development. It is used to ensure the quality and safety of hydroxychloroquine products by providing a standard against which to measure impurities during the manufacturing process .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClN3O2/c1-4-24(12-13-26-16(3)25)11-5-6-15(2)23-19-9-10-22-20-14-17(21)7-8-18(19)20/h7-10,14-15H,4-6,11-13H2,1-3H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVQTWFAUWKTAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCOC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxychloroquine O-Acetate | |
CAS RN |
47493-14-1 |
Source


|
| Record name | Hydroxychloroquine acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047493141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HYDROXYCHLOROQUINE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZ4PKS9R94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




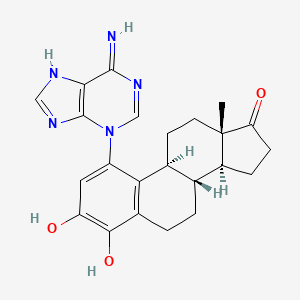

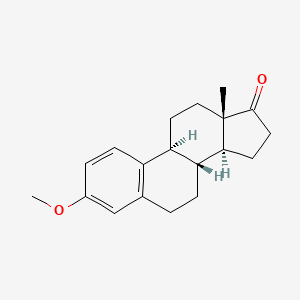

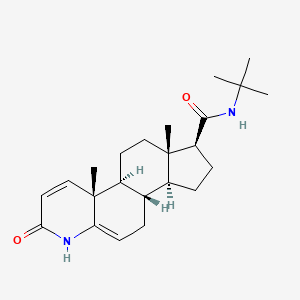
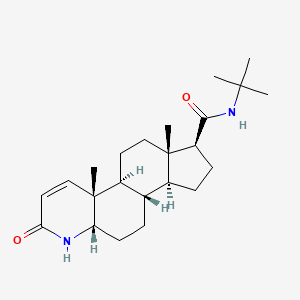
![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-cyclohexyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B601991.png)

